molecular formula C26H16N4S2 B15343284 2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole

2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole

Cat. No.: B15343284
M. Wt: 448.6 g/mol
InChI Key: XJHGAVIBNMDWKE-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-d]thiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure . These characteristics make it suitable for applications in organic electronics and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole typically involves the reaction of 4-bromopyridine with 2,5-dibromothiazolo[5,4-d]thiazole under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[4,5-d]thiazole: Similar structure but different positioning of the thiazole rings.

    2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-b]thiazole: Another structural isomer with different electronic properties.

    2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[4,5-b]thiazole: Yet another isomer with distinct reactivity and applications.

Uniqueness

2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole stands out due to its high oxidative stability, rigid planar structure, and efficient intermolecular π–π overlap . These properties make it particularly suitable for applications in organic electronics and as a fluorescent probe for metal ion detection .

Properties

Molecular Formula

C26H16N4S2

Molecular Weight

448.6 g/mol

IUPAC Name

2,5-bis(4-pyridin-4-ylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C26H16N4S2/c1-5-21(6-2-17(1)19-9-13-27-14-10-19)23-29-25-26(31-23)30-24(32-25)22-7-3-18(4-8-22)20-11-15-28-16-12-20/h1-16H

InChI Key

XJHGAVIBNMDWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=NC4=C(S3)N=C(S4)C5=CC=C(C=C5)C6=CC=NC=C6

Origin of Product

United States

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